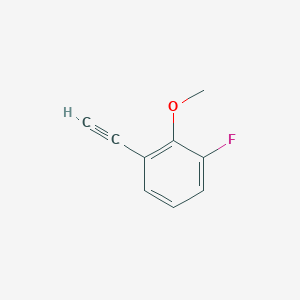

1-Ethynyl-3-fluoro-2-methoxy-benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

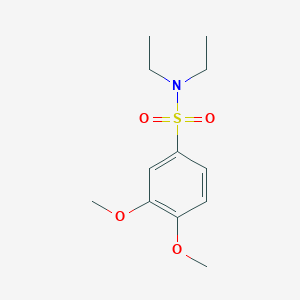

1-Ethynyl-3-fluoro-2-methoxy-benzene is a fluorinated benzene derivative . It is a versatile chemical compound that exhibits intriguing properties. Its applications in scientific research range from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-2-methoxy-benzene could potentially involve electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of 1-Ethynyl-3-fluoro-2-methoxy-benzene is C9H7FO . The molecular weight is 150.15 . The InChI code is 1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 .Chemical Reactions Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene can undergo various chemical reactions. For instance, it has been employed in the cross-coupling of phenylacetylenes . It may also be used in the preparation of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one and 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene is a liquid at room temperature . It has a density of 1.039 g/mL at 25 °C . The boiling point is 138 °C . The refractive index n20/D is 1.5170 .Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution of the Nitro-group

Pietra and Vitali (1972) discuss the reaction mechanisms of nucleophilic aromatic substitution, specifically with nitro-group substitutions in benzene derivatives. This study could provide insights into the reactivity of similar substituted benzene compounds like 1-Ethynyl-3-fluoro-2-methoxy-benzene, especially in understanding how various substituents might influence reaction pathways or the stability of intermediates during synthesis or degradation processes (Pietra & Vitali, 1972).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) review the applications of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, highlighting their role in self-assembly and nanotechnology applications. This underscores the potential of benzene derivatives, possibly including 1-Ethynyl-3-fluoro-2-methoxy-benzene, in forming structured, functional materials for a range of technological applications (Cantekin, de Greef, & Palmans, 2012).

Amyloid Imaging in Alzheimer's Disease

Nordberg's papers (2007) on amyloid imaging ligands for Alzheimer's disease research highlight the significance of aromatic compounds in developing diagnostic tools for neurological conditions. These studies exemplify how specific structural features of aromatic compounds can be exploited for their binding properties and specificity towards biological targets (Nordberg, 2007).

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

Hecht (2002) discusses the measurement of carcinogen metabolites, including those derived from benzene, in human urine as biomarkers for assessing exposure to tobacco and related cancer risks. This work underscores the health-related research interests surrounding benzene derivatives and their metabolites, which may also be relevant for studying the effects of related compounds such as 1-Ethynyl-3-fluoro-2-methoxy-benzene (Hecht, 2002).

Safety And Hazards

1-Ethynyl-3-fluoro-2-methoxy-benzene is classified as a flammable liquid (GHS02), and it can cause skin irritation (GHS07), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

1-ethynyl-3-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJVDWKVIHLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-3-fluoro-2-methoxy-benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)